N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound featuring a combination of difluoromethoxy, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving appropriate reagents and catalysts.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Pyridine Carboxamide Formation: The pyridine ring is often synthesized separately and then functionalized to introduce the carboxamide group. This can involve reactions such as amide coupling using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly selective catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of the carboxamide group.
Functionalized Aromatics: From substitution reactions on the aromatic rings.
Scientific Research Applications
N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of agrochemicals or materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and thiazole groups are crucial for binding affinity and specificity. The compound may inhibit or activate its target by:
Binding to Active Sites: Interacting with the active sites of enzymes, thereby modulating their activity.
Pathway Modulation: Affecting signaling pathways by binding to receptors or other key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide
- N-{4-[2-(methoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide
Uniqueness
- Difluoromethoxy Group : The presence of the difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability compared to its methoxy analog.
- Thiazole Ring : The thiazole ring contributes to the compound’s ability to interact with biological targets, providing a unique binding profile.
- Methylsulfanyl Group : This group can undergo various chemical transformations, offering versatility in further functionalization.
This detailed overview provides a comprehensive understanding of N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-6-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S2/c1-25-14-7-6-10(8-20-14)15(23)22-17-21-12(9-26-17)11-4-2-3-5-13(11)24-16(18)19/h2-9,16H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTABBBFMJYLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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